4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound would likely involve multiple steps, including the formation of the Fmoc-protected amino acid and the introduction of the pyrazole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.36 . It contains a fluorene group, a pyrazole ring, and a carboxylic acid group .Chemical Reactions Analysis
The Fmoc group in this compound can be removed under basic conditions, revealing a free amine group. The pyrazole ring is aromatic and relatively stable .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some properties that could be relevant include its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Protective Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is widely used to protect hydroxy-groups during synthesis, especially in peptide synthesis. This protective group allows for the selective removal in the presence of base-labile groups, enhancing the versatility and efficiency of synthetic strategies. For example, the Fmoc group can be conveniently removed by action of triethylamine in dry pyridine, leaving other sensitive groups intact, thus facilitating complex synthetic sequences (Gioeli & Chattopadhyaya, 1982).
Photosensitive Synthetic Ion Channels
The derivative 4‐oxo‐4‐(pyren‐4‐ylmethoxycarbonyl) butanoic acid serves as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application shows how light can be used to control the transport of ions through synthetic channels, paving the way for developments in controlled release systems, sensing, and information processing based on the interaction of light with engineered molecular systems (Ali et al., 2012).
Synthesis of Amino-thiazole Derivatives
A specific synthesis route utilizing the Fmoc group for the creation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid highlights the compound's role in constructing molecules with potential biological activity. This synthesis showcases the utility of the Fmoc group in building blocks for more complex molecules, expanding the chemical toolkit available for drug discovery and development (Le & Goodnow, 2004).
Solid Phase Peptide Synthesis
The Fmoc group is fundamental in solid phase peptide synthesis, offering an orthogonal approach to the synthesis of biologically active peptides and proteins. This method has been enriched by various solid supports and linkages, contributing significantly to the field of bioorganic chemistry. The versatility of Fmoc solid phase peptide synthesis enables the synthesis of complex peptides and small proteins under a wide range of conditions, providing a robust platform for the exploration of biological phenomena (Fields & Noble, 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4/c24-23(25,26)20-18(11-28-29-20)17(21(30)31)9-10-27-22(32)33-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,11,17,19H,9-10,12H2,(H,27,32)(H,28,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMVLQDJUKTOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=C(NN=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.